
1-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as THPPU, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. THPPU is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antimicrotubule Activity
“1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea” exhibits potent antimicrotubule activity. Researchers have designed and prepared related derivatives, such as N-phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates (PYB-SOs) and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides (PYB-SAs). These compounds demonstrate antiproliferative effects on various cancer cell lines (HT-1080, HT-29, M21, and MCF7) in the low nanomolar to low micromolar range. They specifically target the colchicine-binding site (C-BS) by causing microtubule depolymerization, leading to cell cycle arrest in the G2/M phase .
Colchicine-Binding Site Interaction
The compound docks effectively at the colchicine-binding site (C-BS), disrupting microtubule dynamics. This interaction inhibits microtubule polymerization, which is crucial for cell division and intracellular transport .
Tubulin Affinity
The compound’s affinity for tubulin, a key protein in microtubule assembly, underscores its potential as a therapeutic agent. By binding to tubulin, it disrupts microtubule stability and function .
Low Toxicity
Notably, the most potent derivatives of this compound exhibit weak or no toxicity toward chick embryos. This favorable safety profile enhances their potential for clinical development .
Physicochemical Properties
Calculated physicochemical properties using the SwissADME algorithm suggest that “1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea” and related derivatives are promising antimicrotubule agents. These properties include solubility, lipophilicity, and bioavailability .
Wirkmechanismus
Target of Action
The primary target of this compound is the microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport.
Mode of Action
This compound acts as an antimicrotubule agent . It interacts with its targets by docking to the colchicine-binding site (C-BS) on the microtubules . This interaction leads to the depolymerization of microtubules, disrupting their normal function .
Biochemical Pathways
The disruption of microtubule function affects several cellular pathways. Most notably, it blocks cell cycle progression in the G2/M phase . This blockage can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells.
Result of Action
The compound exhibits antiproliferative activity in the low nanomolar to low micromolar range on human HT-1080, HT-29, M21, and MCF7 cancer cell lines . This means it can inhibit the growth of these cells. Moreover, it shows weak or no toxicity toward chick embryos, suggesting a degree of selectivity in its action .
Eigenschaften
IUPAC Name |
1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c20-15-2-1-9-19(15)14-5-3-12(4-6-14)17-16(21)18-13-7-10-22-11-8-13/h3-6,13H,1-2,7-11H2,(H2,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGZSMKGBJVCGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

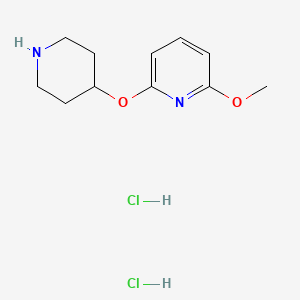

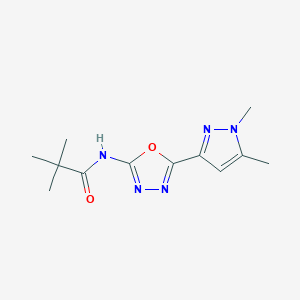
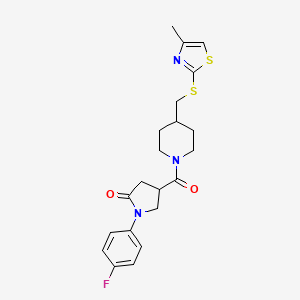

![3-[(6-Methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2409421.png)
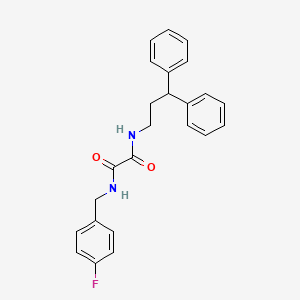


![2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide](/img/structure/B2409426.png)
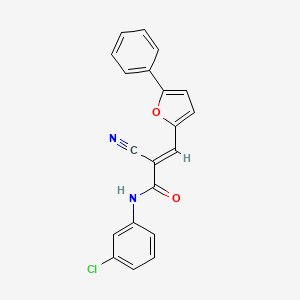
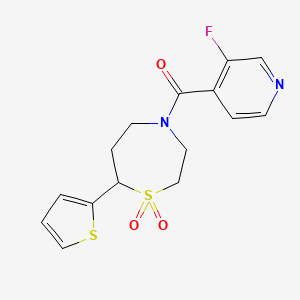
![4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/no-structure.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolane](/img/structure/B2409436.png)